Triazinate

Descripción general

Descripción

Es un inhibidor de la dihidrofolato reductasa diseñado para entrar en las células por difusión pasiva, a diferencia del metotrexato que requiere un mecanismo de transporte activo . Este compuesto ha sido estudiado por su posible uso en el tratamiento del cáncer, particularmente en el carcinoma colorrectal .

Métodos De Preparación

La síntesis de NSC139105 implica la creación de dihidro-S-triazinas, que son inhibidores dirigidos al sitio activo de la dihidrofolato reductasa . El método de producción industrial típicamente implica la reconstitución de un compuesto de ácido sulfónico con agua estéril, seguido de la infusión en una solución de dextrosa .

Análisis De Reacciones Químicas

NSC139105 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la pérdida de electrones del compuesto.

Reducción: Esta reacción implica la ganancia de electrones.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Triazinate is a triazine folate antagonist that has been evaluated for its clinical and pharmacological properties in humans . Research has explored its use in treating advanced solid tumors and acute leukemia, as well as its potential when combined with other cancer therapies . Additionally, triazine derivatives, including this compound, are being investigated for their anti-proliferative and biological activities .

Clinical evaluation of this compound

- Phase 1 study A phase 1 study was conducted to determine the toxicity spectrum, maximum tolerated dose, and pharmacological disposition of this compound in patients with advanced solid tumors and acute leukemia .

- Single doses of 20 to 225 mg/sq m, administered as a 0.5-hour infusion, showed negligible toxicity .

- Single doses of 300 to 600 mg/sq m, infused over 0.5 to 3 hours, caused moderate to severe central neurological impairment, including lightheadedness, somnolence, visual disturbances, and weakness. One patient experienced severe respiratory distress and cyanosis .

- Multiple doses administered every 12 to 24 hours did not result in neurological toxicity, but increased mucositis, skin toxicity, and myelotoxicity were observed .

- Five patients developed an erythematous to desquamative rash at the site of previous or concurrent radiotherapy .

- Measurable objective solid tumor responses were not observed in this study, although two patients had stabilization of previously advancing disease. Decreases in peripheral blasts occurred in both types of acute leukemia, but bone marrow improvement was not seen .

Pharmacological Disposition

- Serum Disappearance: this compound serum disappearance varied considerably from patient to patient .

- Serum Levels: Single i.v. doses of 300 mg/sq m resulted in serum levels of 10(-5) M or higher for 8 hours, and repeated doses maintained this level .

- Oral Administration: Oral administration resulted in serum concentrations less than 10% of those achieved after i.v. administration .

- Cerebrospinal Fluid Concentrations: Cerebrospinal fluid concentrations were 2% or less of serum levels in five or six patients, 1 to 4 hours after i.v. treatment .

- Urinary Excretion: Urinary excretion varied from 12 to 71% (median, 43%) of the total dose injected during the first 24 hours .

This compound in combination therapy

- This compound has been studied in combination with 5-Fluorouracil and Doxorubicin for treating metastatic gastric cancer .

Anti-proliferative activity of triazine derivatives

- A study on s-triazine Schiff base derivatives showed anti-proliferative activity against breast cancer MCF-7 and colon cancer HCT-116 cell lines .

- Specific s-triazine-hydrazone derivatives demonstrated varied anti-proliferative activity, with better efficacy observed on MCF-7 cells compared to HCT-116 cells .

- The nature of substituents on the triazine ring significantly influenced the biological activity .

Biological applications of thiourea derivatives

- Thiourea derivatives, which contain a triazine ring, have shown potential in inhibiting the growth of several cancer cell lines and reversing treatment resistance in cancer .

- Certain compounds exhibited antibacterial activity against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

- Specific tris-thiourea derivatives have demonstrated effectiveness against E. coli, S. aureus, and B. cereus .

Mecanismo De Acción

NSC139105 ejerce sus efectos inhibiendo la enzima dihidrofolato reductasa, que es esencial para la síntesis de ADN y la división celular. Al inhibir esta enzima, NSC139105 interrumpe la producción de tetrahidrofolato, un componente crítico en la síntesis de nucleótidos. Esto conduce a la inhibición de la síntesis de ADN y la división celular, lo que finalmente resulta en la muerte celular .

Comparación Con Compuestos Similares

NSC139105 es similar a otros inhibidores de la dihidrofolato reductasa como el metotrexato y la aminopterina. Es único en el sentido de que puede entrar en las células por difusión pasiva, a diferencia del metotrexato que requiere un mecanismo de transporte activo . Esta propiedad hace que NSC139105 sea potencialmente más eficaz en ciertos tipos de células cancerosas que han desarrollado resistencia a otros inhibidores de la dihidrofolato reductasa.

Compuestos similares incluyen:

- Metotrexato

- Aminopterina

- Methasquin

Actividad Biológica

Triazinate (TZT), a member of the triazine family, is primarily known for its potent biological activities, particularly as an antitumor agent. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a triazine folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both normal and malignant cells. Its structure allows it to interfere with folate metabolism, leading to significant antitumor effects.

- Inhibition of Dihydrofolate Reductase : this compound's primary mechanism involves the inhibition of DHFR, which disrupts the synthesis of nucleotides necessary for DNA replication and repair. This action is crucial in cancer therapy as rapidly dividing tumor cells are particularly sensitive to disruptions in DNA synthesis .

- Antitumor Activity : this compound has demonstrated notable efficacy against various tumor types. Studies indicate that it can induce apoptosis in cancer cells, thereby reducing tumor growth. The compound's ability to modulate multiple signaling pathways involved in cell proliferation and survival further enhances its therapeutic potential .

Case Studies and Clinical Findings

A review of clinical trials and case studies reveals the effectiveness and safety profile of this compound:

- Phase II Clinical Trials : In trials involving patients with advanced malignancies, this compound showed promising antitumor activity. However, side effects such as dermatitis and gastrointestinal disturbances were reported .

- Efficacy Against Specific Tumors : Research indicates that this compound exhibits significant activity against breast cancer cell lines, with IC50 values demonstrating its potency in inhibiting cell proliferation .

Table 1: Antitumor Efficacy of this compound

| Tumor Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 0.36 | Inhibition of DHFR |

| Lung Cancer | 0.45 | Induction of apoptosis |

| Colorectal Cancer | 0.50 | Disruption of nucleotide synthesis |

Table 2: Side Effects Reported in Clinical Trials

| Side Effect | Severity Level | Frequency (%) |

|---|---|---|

| Dermatitis | Life-threatening | 10 |

| Gastrointestinal Issues | Mild to Moderate | 50 |

| Nausea | Mild | 30 |

Research Findings

Recent studies have expanded on the biological activity of this compound derivatives:

- Structure-Activity Relationship (SAR) : Modifications to the triazine core have led to derivatives with enhanced biological activity. For example, the introduction of hydrophobic side chains has improved selectivity for target enzymes such as BTK (Bruton's Tyrosine Kinase) over EGFR (Epidermal Growth Factor Receptor), showing IC50 values as low as 17 nM for BTK inhibition .

- Broad Spectrum Activity : Beyond anticancer properties, this compound derivatives have shown antiviral, antifungal, and antimicrobial activities, indicating their potential utility in treating a variety of diseases .

Propiedades

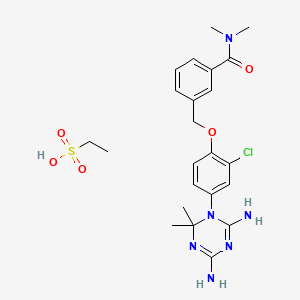

IUPAC Name |

3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-dimethylbenzamide;ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O2.C2H6O3S/c1-21(2)26-19(23)25-20(24)28(21)15-8-9-17(16(22)11-15)30-12-13-6-5-7-14(10-13)18(29)27(3)4;1-2-6(3,4)5/h5-11H,12H2,1-4H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPVIFTWECXNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N(C)C)Cl)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961492 | |

| Record name | Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenoxy]methyl}-N,N-dimethylbenzamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41191-04-2 | |

| Record name | Ethanesulfonic acid, compd. with 3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]methyl]-N,N-dimethylbenzamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41191-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041191042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIAZINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenoxy]methyl}-N,N-dimethylbenzamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIAZINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD99Y262WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.